N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-17-7-5-15(6-8-17)19-9-10-21(28-27-19)29-13-11-16(12-14-29)23(31)26-20-4-2-1-3-18(20)22(25)30/h1-10,16H,11-14H2,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHHNQKAXOSZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring and the fluorophenyl group. Common reagents used in these reactions include boronic acids, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Replacement with cyclopropyl () reduces steric bulk, which may influence binding pocket compatibility in target proteins.
Pharmacological and Functional Comparisons
Activity Profiles of Related Piperidinecarboxamides
- Sigma Receptor Ligands: Fluorophenyl-substituted piperidine derivatives, such as the sigma antagonist in (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol), demonstrate modulation of dopamine release in striatal slices. This suggests that the target compound’s 4-fluorophenyl group may confer affinity for sigma receptors, though experimental validation is needed .
- Gamma-Secretase Modulators (GSMs) : BPN-15606 (), a pyridazine-containing GSM with a 4-fluorophenyl group, shares structural motifs with the target compound. GSMs require precise substituent positioning for enzymatic activity, implying that the carbamoylphenyl and fluorophenyl groups in the target compound could similarly influence substrate recognition .
Biological Activity
N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring, a pyridazine moiety, and a fluorophenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 419.5 g/mol. Its structural characteristics allow it to interact with various biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1105218-49-2 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of various kinases, which are critical in signaling pathways associated with cancer and other diseases.
Potential Targets
- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is a key target in cancer therapy due to its role in angiogenesis.
- ERK-2 : Extracellular signal-regulated kinase 2 is involved in cell proliferation and differentiation.
- Abl Kinase : A target for certain cancers, particularly those associated with chronic myeloid leukemia.
In Vitro Studies
Research has demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, a derivative of this compound showed an IC50 value of 11.3 µM against HepG2 liver cancer cells, indicating potent cytotoxicity. Additionally, it displayed improved efficacy against K562 cells, with an IC50 value of 4.5 µM .
Case Studies
- HepG2 Cell Line : The compound induced apoptosis in HepG2 cells through the inhibition of VEGFR-2 and ERK pathways.
- K562 Cell Line : Demonstrated enhanced cytotoxicity due to the hyperactivity of the targeted kinases.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | IC50 (µM) | Target Kinases | Notes |
|---|---|---|---|
| N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)... | 11.3 | VEGFR-2, ERK-2, Abl | Induces apoptosis in HepG2 cells |
| Compound A | 15.0 | VEGFR | Less potent than target compound |
| Compound B | 20.0 | ERK | Lower selectivity |
Q & A
Q. What are the recommended synthetic routes for this compound, and what purification challenges are commonly encountered?
Synthesis involves multi-step reactions, including condensation and coupling steps. For example, piperidine derivatives can be synthesized via nucleophilic substitution or amidation under anhydrous conditions (e.g., using dichloromethane (DCM) as a solvent and NaOH as a base) . Purification often requires column chromatography due to the compound's high polarity and potential byproducts. Common challenges include low yields from competing side reactions (e.g., incomplete deprotection of carbamate groups) and the need for rigorous drying to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular structure. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for purity analysis, particularly to detect regioisomeric impurities from pyridazine ring formation . Stability studies may employ dynamic light scattering (DLS) and accelerated degradation tests under varied pH/temperature conditions .
Q. How do fluorine substituents influence the compound’s physicochemical profile?
The 4-fluorophenyl group enhances lipophilicity (logP ↑ 0.5–1.0 units) and metabolic stability by reducing CYP-mediated oxidation. However, it may increase plasma protein binding, reducing the free fraction. Comparative studies with chloro analogs using parallel artificial membrane permeability assays (PAMPA) can quantify these trade-offs .
Q. What are the key considerations for ensuring compound stability during storage?
Lyophilized solids should be stored under inert gas (argon) at −20°C, avoiding repeated freeze-thaw cycles. For DMSO stock solutions, aliquot and store at −80°C with desiccants to prevent water absorption, which can hydrolyze the carboxamide group . Regular stability checks via HPLC every 3–6 months are advised.
Q. What analytical methods are used to assess purity?
HPLC (≥98% purity) is standard, with UV detection at 254 nm. Elemental analysis (C, H, N) and melting point determination further validate purity. For trace impurities, LC-MS/MS is recommended .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis route?
Quantum chemical calculations (e.g., density functional theory) combined with transition state analysis predict feasible reaction pathways. ICReDD’s framework integrates computational models with experimental validation, narrowing optimal conditions (e.g., temperature, catalyst loading) by iteratively refining parameters based on energy barriers and intermediate stability . For example, reaction path searches may identify optimal solvent systems or regioselective coupling positions for the pyridazine moiety.
Q. What Design of Experiments (DoE) methodologies improve multi-step reaction yields?
Fractional factorial designs efficiently screen critical variables (e.g., temperature, stoichiometry). For a three-step synthesis, prioritize factors using Plackett-Burman designs, then optimize via response surface methodology (RSM). A central composite design could maximize yield by balancing pyridazine coupling efficiency and piperidine carboxamide stability .
Q. How can hybrid computational-experimental frameworks address discrepancies in reaction mechanism hypotheses?
Combine ab initio molecular dynamics (AIMD) simulations with in situ FTIR monitoring. If simulations suggest a carbocation intermediate but FTIR detects none, revise the mechanism to favor concerted pathways. Validate with isotopic labeling (<sup>13</sup>C NMR) .
Q. What strategies resolve contradictions between computational SAR predictions and experimental bioactivity data?
Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) helps identify false positives/negatives. If computational models suggest high affinity but experimental IC50 values are poor, reevaluate force field parameters (e.g., solvation effects) or confirm target engagement via surface plasmon resonance (SPR) .
Q. What in vitro models are appropriate for preliminary pharmacological evaluation?
Use target-specific assays (e.g., kinase inhibition for pyridazine-containing compounds) alongside ADME profiling (Caco-2 permeability, microsomal stability). For CNS targets, prioritize blood-brain barrier (BBB) penetration predictors like PAMPA-BBB. Counter-screen against hERG and CYP isoforms to flag toxicity risks early .
Methodological Notes
- Experimental Design : Statistical methods like DoE minimize trial numbers while capturing interactions between variables (e.g., solvent polarity, catalyst ratio) .
- Data Contradiction Analysis : Iterative feedback loops between computational predictions (e.g., docking scores) and experimental validation (e.g., SPR binding assays) refine mechanistic hypotheses .
- Safety Compliance : Adhere to protocols for handling hygroscopic intermediates and toxic byproducts (e.g., iodinated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
